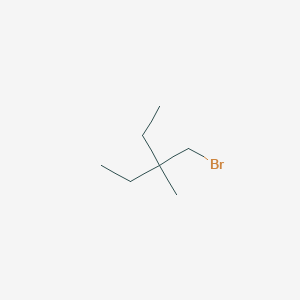![molecular formula C5H6F3N B15256495 5-(Trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B15256495.png)
5-(Trifluoromethyl)-2-azabicyclo[2.1.0]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-2-azabicyclo[210]pentane is a unique bicyclic compound characterized by the presence of a trifluoromethyl group and an azabicyclo structure
Preparation Methods
The synthesis of 5-(Trifluoromethyl)-2-azabicyclo[2.1.0]pentane involves several synthetic routes and reaction conditions. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process typically involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the bicyclic structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
5-(Trifluoromethyl)-2-azabicyclo[2.1.0]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Trifluoromethyl)-2-azabicyclo[2.1.0]pentane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2-azabicyclo[2.1.0]pentane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The azabicyclo structure provides a rigid framework that influences the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
5-(Trifluoromethyl)-2-azabicyclo[2.1.0]pentane can be compared with other similar compounds, such as:
1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane: This compound also contains a trifluoromethyl group and a bicyclic structure, but with different functional groups and properties.
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane: Similar in structure but with difluorophenyl groups instead of trifluoromethyl.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the azabicyclo structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C5H6F3N |
|---|---|
Molecular Weight |
137.10 g/mol |
IUPAC Name |
5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane |
InChI |
InChI=1S/C5H6F3N/c6-5(7,8)3-2-1-9-4(2)3/h2-4,9H,1H2 |
InChI Key |
VGYBNNPRLCXZNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15256432.png)

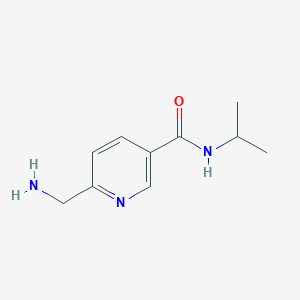
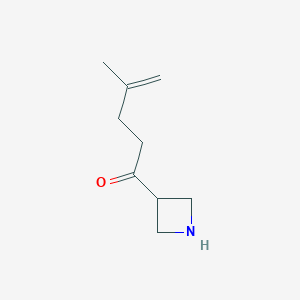
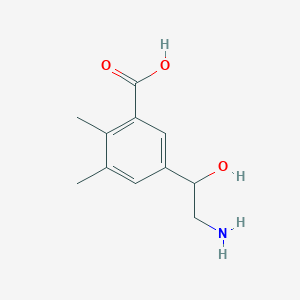
![1-[(4-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B15256489.png)
![2-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole](/img/structure/B15256493.png)
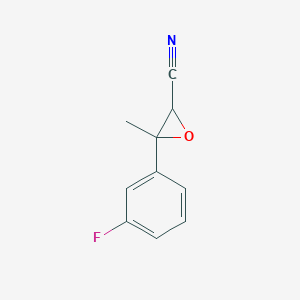
![2-[(5-Fluoro-2-methylphenyl)methyl]oxirane](/img/structure/B15256498.png)
![2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B15256502.png)
![Methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate](/img/structure/B15256506.png)
